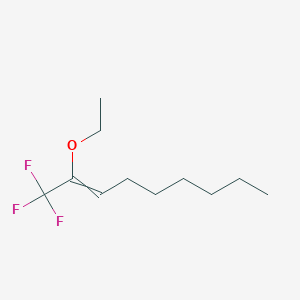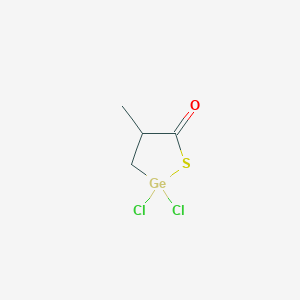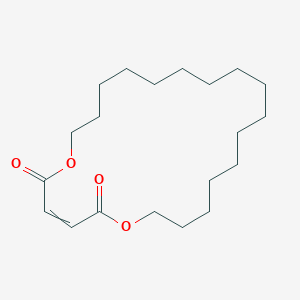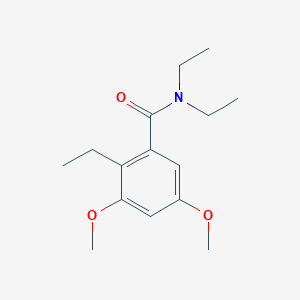![molecular formula C9H14Cl2 B14269534 4-(Dichloromethyl)spiro[2.5]octane CAS No. 138153-59-0](/img/structure/B14269534.png)
4-(Dichloromethyl)spiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)spiro[2.5]octane is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has a molecular formula of C9H14Cl2 and a molecular weight of 193.13 g/mol . Spirocyclic compounds, including this compound, are known for their three-dimensional structure, which imparts unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)spiro[2.5]octane typically involves the spiroannulation of a suitable precursor. One common method is the reaction of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base . This reaction forms the spirocyclic structure through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)spiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Hydroxyl or amino derivatives
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)spiro[2.5]octane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octane: Lacks the dichloromethyl group, making it less reactive.
Spiro[4.5]decane: Larger ring system, different reactivity.
Spiropentadiene: Contains a highly strained ring system, different chemical properties.
Uniqueness
4-(Dichloromethyl)spiro[2.5]octane is unique due to its dichloromethyl group, which imparts additional reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
138153-59-0 |
|---|---|
Fórmula molecular |
C9H14Cl2 |
Peso molecular |
193.11 g/mol |
Nombre IUPAC |
8-(dichloromethyl)spiro[2.5]octane |
InChI |
InChI=1S/C9H14Cl2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7-8H,1-6H2 |
Clave InChI |
NLSFYXLVPYRUAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC2)C(C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
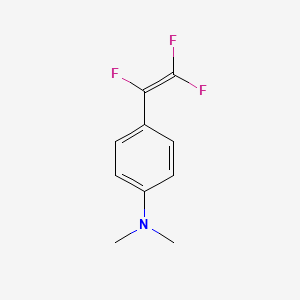
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

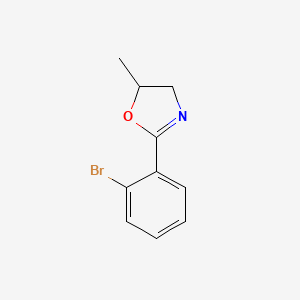

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
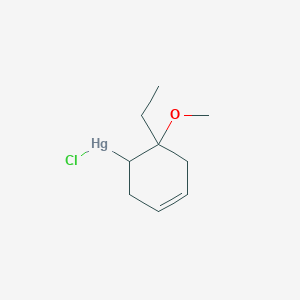
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
